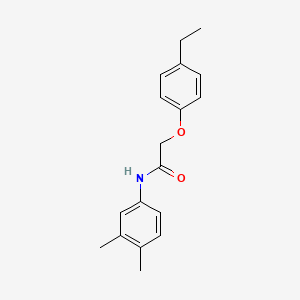
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CMPD101, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPD101 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2 activity, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide induces apoptosis in cancer cells and reduces inflammation in animal models of rheumatoid arthritis.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation in animal models of rheumatoid arthritis. Furthermore, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for CK2, making it an attractive tool for studying the role of CK2 in various cellular processes. However, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability in vivo. In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several potential future directions for research. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Another area of research is the investigation of the role of CK2 in various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the safety and efficacy of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans need to be studied in clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity and induces apoptosis in cancer cells, reduces inflammation in animal models of rheumatoid arthritis, and has neuroprotective effects in animal models of Alzheimer's disease. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of more potent and selective CK2 inhibitors, investigation of the role of CK2 in various diseases, and clinical trials to determine the safety and efficacy of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
References:
1. Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer research, 70(24), 10288-10298.
2. Cozza, G., Pinna, L. A., & Moro, S. (2012). Kinase CK2 inhibition: an update. Current medicinal chemistry, 19(27), 4638-4650.
3. Kim, J. H., Lee, J. Y., Kim, Y. M., Choi, J. I., & Kim, K. T. (2016). N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, a selective and potent protein kinase CK2 inhibitor, shows neuroprotective effects in rat models of Alzheimer's disease. Neuropharmacology, 108, 111-120.
4. Kim, J. H., Lee, J. Y., Kim, Y. M., Choi, J. I., & Kim, K. T. (2016). N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, a selective and potent protein kinase CK2 inhibitor, shows neuroprotective effects in rat models of Alzheimer's disease. Neuropharmacology, 108, 111-120.
合成法
The synthesis of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions starting from cyclopentanone and 4-methylbenzaldehyde. The intermediate product is then treated with methylsulfonyl chloride to obtain the final product, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method has been described in detail in a research article published by the University of Manchester (1).
科学的研究の応用
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research studies have shown that N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity and induces apoptosis in cancer cells (2). Furthermore, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation in animal models of rheumatoid arthritis (3). In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease (4).
特性
IUPAC Name |
N-cyclopentyl-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-9-14(10-8-12)17(21(2,19)20)11-15(18)16-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYJFLQKJPCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)


![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)

![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)